![molecular formula C22H28ClN3OS B2516759 4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 450341-22-7](/img/structure/B2516759.png)
4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
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Description
4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. Specifically, 4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide and related compounds have shown inhibitory activity against influenza A and Coxsackie B4 viruses . These findings highlight the compound’s potential as an antiviral agent.
- Indole derivatives, including the mentioned compound, exhibit antimicrobial activity. Their effectiveness against various microorganisms makes them valuable in combating infections .
- Pyrazinamide is a key drug used in tuberculosis therapy. Considering the compound’s pyrazole moiety, it may possess anti-tubercular properties. Further studies are needed to validate this hypothesis .
Antiviral Activity
Antimicrobial Properties
Antitubercular Activity
properties
IUPAC Name |
4-butyl-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3OS/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-28-14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLRMRIGMQDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide |
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